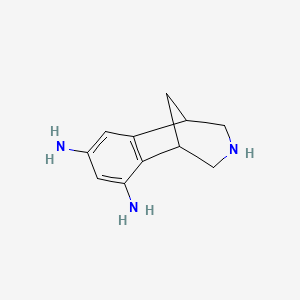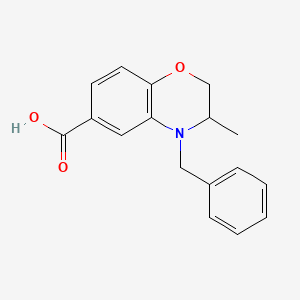
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
描述
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a carboxylic acid group attached
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound undergoes stereoselective acylation with racemic 2-alkoxyacyl chlorides . The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides . This selectivity was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the condensation of appropriate benzyl and methyl-substituted aniline derivatives with formaldehyde and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazine ring. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.
化学反应分析
Types of Reactions
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the oxazine ring. Substitution reactions can introduce various functional groups onto the benzene or oxazine rings .
科学研究应用
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar oxazine ring structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds have a similar heterocyclic structure and are used in various biological applications.
Imidazole Containing Compounds: These compounds also feature a heterocyclic ring and are known for their therapeutic potential .
Uniqueness
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its specific combination of a benzyl group, a methyl group, and a carboxylic acid group attached to the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-benzyl-3-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-11-21-16-8-7-14(17(19)20)9-15(16)18(12)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJGHJMUMPWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


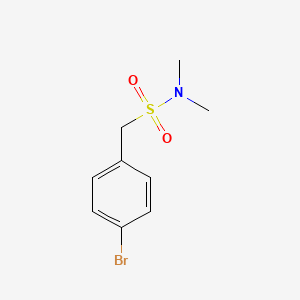
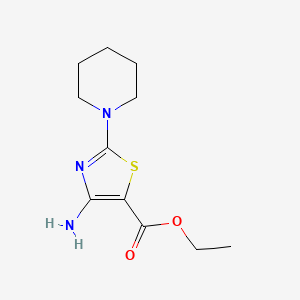
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)
![methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B3173801.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3173807.png)
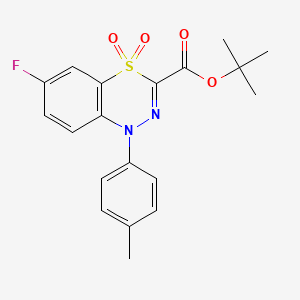

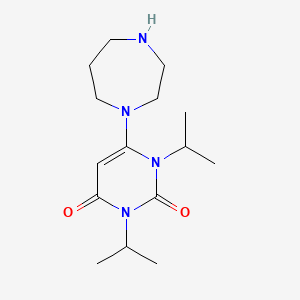
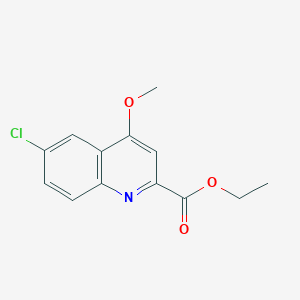

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)
![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)
![({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride](/img/structure/B3173879.png)
